molecular formula C10H9IN4 B12283071 N2-(2-Iodophenyl)pyrimidine-2,4-diamine

N2-(2-Iodophenyl)pyrimidine-2,4-diamine

Katalognummer: B12283071
Molekulargewicht: 312.11 g/mol
InChI-Schlüssel: BFMGPJIFQVEOAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2-(2-Iodophenyl)pyrimidine-2,4-diamine is a chemical compound known for its potential applications in various fields of scientific research. This compound is characterized by the presence of an iodine atom attached to a phenyl group, which is further connected to a pyrimidine ring with two amino groups at positions 2 and 4. The unique structure of this compound makes it a valuable building block in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Iodophenyl)pyrimidine-2,4-diamine typically involves the reaction of 2-iodoaniline with pyrimidine-2,4-diamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-iodoaniline reacts with a boronic acid derivative of pyrimidine-2,4-diamine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N2-(2-Iodophenyl)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrimidine derivatives, oxidized or reduced forms of the original compound, and various coupled products depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

N2-(2-Iodophenyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Research has explored its potential as a precursor for the development of pharmaceutical agents, particularly in the field of cancer therapy.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N2-(2-Iodophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural configuration . The pathways involved in these interactions are often studied using molecular docking and biochemical assays.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N2-(2-Iodophenyl)pyrimidine-2,4-diamine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its utility in synthetic chemistry as a versatile intermediate.

Eigenschaften

Molekularformel

C10H9IN4

Molekulargewicht

312.11 g/mol

IUPAC-Name

2-N-(2-iodophenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C10H9IN4/c11-7-3-1-2-4-8(7)14-10-13-6-5-9(12)15-10/h1-6H,(H3,12,13,14,15)

InChI-Schlüssel

BFMGPJIFQVEOAR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NC2=NC=CC(=N2)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.